molecular formula C11H12O2 B1605696 [(4-Ethenylphenoxy)methyl]oxirane CAS No. 2653-39-6

[(4-Ethenylphenoxy)methyl]oxirane

Cat. No.: B1605696
CAS No.: 2653-39-6
M. Wt: 176.21 g/mol
InChI Key: AAUXVPAKDMCMMN-UHFFFAOYSA-N
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Description

[(4-Ethenylphenoxy)methyl]oxirane, also known as 4-ethenylphenyl glycidyl ether, is an organic compound with the chemical formula C11H12O2. It is a colorless liquid with a faint ether-like odor. This compound is widely used as an intermediate in the synthesis of various organic compounds and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(4-Ethenylphenoxy)methyl]oxirane, can be synthesized through the reaction of 4-ethenylphenol with epichlorohydrin. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound, follows a similar route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4-Ethenylphenoxy)methyl]oxirane, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Ethenylphenoxy)methyl]oxirane, has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of adhesives, coatings, and resins. .

Mechanism of Action

The mechanism of action of [(4-Ethenylphenoxy)methyl]oxirane, involves its ability to react with various nucleophiles due to the presence of the oxirane ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to the formation of new compounds. The molecular pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-vinylphenyl glycidyl ether
  • 4-Ethenylphenylglycidyl ether
  • (4-Vinylphenyl)(glycidyl) ether

Uniqueness

[(4-Ethenylphenoxy)methyl]oxirane, is unique due to its specific structure, which combines the reactivity of the oxirane ring with the presence of the ethenyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

2-[(4-ethenylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h2-6,11H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUXVPAKDMCMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949383
Record name 2-[(4-Ethenylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2653-39-6
Record name 2-[(4-Ethenylphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2653-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, ((4-ethenylphenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Ethenylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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